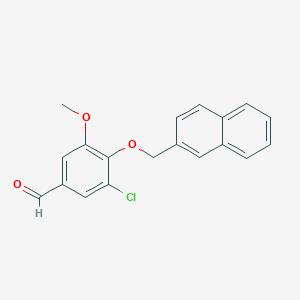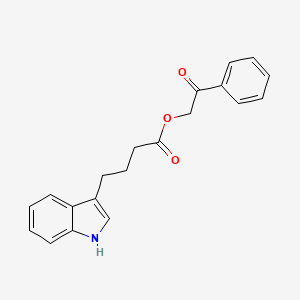
3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-5-メトキシ-4-(2-ナフチルメトキシ)ベンズアルデヒドは、芳香族アルデヒド化合物です。塩素原子、メトキシ基、およびナフチルメトキシ基が置換されたベンゼン環を特徴としています。
2. 製法
合成経路と反応条件: 3-クロロ-5-メトキシ-4-(2-ナフチルメトキシ)ベンズアルデヒドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
出発物質: 合成は、3-クロロ-5-メトキシベンズアルデヒドから始まります。
ナフチルメトキシ置換: ナフチルメトキシ基は、適切な塩基の存在下で、2-ナフチルメタノールを用いた求核置換反応によって導入されます。
反応条件: 反応は、ジクロロメタンまたはトルエンなどの溶媒中で還流条件下で行われます。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、連続式フロー反応器、自動合成、および高純度と高収率を確保するための厳格な品質管理が含まれます。
反応の種類:
酸化: アルデヒド基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するカルボン酸に酸化することができます。
還元: アルデヒド基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールに還元することができます。
置換: 塩素原子は、さまざまな求核剤と求核置換反応を起こし、さまざまな置換誘導体を形成することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンまたはチオールなどの求核剤。
主な生成物:
酸化: 3-クロロ-5-メトキシ-4-(2-ナフチルメトキシ)安息香酸。
還元: 3-クロロ-5-メトキシ-4-(2-ナフチルメトキシ)ベンジルアルコール。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
3-クロロ-5-メトキシ-4-(2-ナフチルメトキシ)ベンズアルデヒドは、科学研究でいくつかの用途があります。
化学: 複雑な有機分子や医薬品の合成における中間体として使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: 独自の構造的特徴から、薬物開発における潜在的なリード化合物として探求されています。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Naphthylmethoxy Substitution: The naphthylmethoxy group is introduced through a nucleophilic substitution reaction using 2-naphthylmethanol in the presence of a suitable base.
Reaction Conditions: The reaction is carried out under reflux conditions with a solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzoic acid.
Reduction: 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
3-クロロ-5-メトキシ-4-(2-ナフチルメトキシ)ベンズアルデヒドの作用機序には、特定の分子標的との相互作用が含まれます。アルデヒド基は、タンパク質や酵素の求核部位と共有結合を形成し、その活性を阻害する可能性があります。メトキシ基とナフチルメトキシ基は、化合物の特定の生物学的標的に対する結合親和性と特異性を高める可能性があります。
類似化合物:
3-クロロ-4-メトキシベンズアルデヒド: ナフチルメトキシ基を欠いており、より単純な構造です。
3-クロロ-5-メトキシベンズアルデヒド: 類似した構造ですが、ナフチルメトキシ置換がありません。
4-メトキシベンズアルデヒド: 塩素基とナフチルメトキシ基の両方を欠いています。
ユニークさ: 3-クロロ-5-メトキシ-4-(2-ナフチルメトキシ)ベンズアルデヒドは、塩素基とナフチルメトキシ基の両方があるため、独特です。これらの置換基の組み合わせは、研究や産業におけるさまざまな用途の可能性を高めます。
類似化合物との比較
3-Chloro-4-methoxybenzaldehyde: Lacks the naphthylmethoxy group, making it less complex.
3-Chloro-5-methoxybenzaldehyde: Similar structure but without the naphthylmethoxy substitution.
4-Methoxybenzaldehyde: Lacks both the chlorine and naphthylmethoxy groups.
Uniqueness: 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde is unique due to the presence of both chlorine and naphthylmethoxy groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
特性
分子式 |
C19H15ClO3 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C19H15ClO3/c1-22-18-10-14(11-21)9-17(20)19(18)23-12-13-6-7-15-4-2-3-5-16(15)8-13/h2-11H,12H2,1H3 |
InChIキー |
FQBPPVKXXLBVQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10886122.png)

![(4-Benzylpiperidin-1-yl)[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886137.png)
![ethyl (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B10886149.png)
![9-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10886154.png)
![N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886156.png)
![3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B10886168.png)
![(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886170.png)
![3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10886171.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B10886175.png)

![(4-Benzylpiperidin-1-yl)[1-(2,5-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886186.png)
![Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886192.png)
![3-chloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886198.png)
